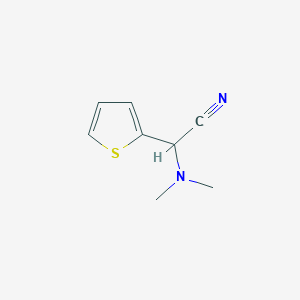

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQJGINXGUXZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine and a cyanide source. One common method is the Strecker synthesis, which involves the following steps:

Formation of the imine: Thiophene-2-carbaldehyde reacts with dimethylamine to form an imine intermediate.

Addition of cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the nitrile group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Groups

The molecule contains three reactive centers:

-

Nitrile group (–C≡N): Electrophilic due to electron-withdrawing effects.

-

Dimethylamino group (–N(CH₃)₂): Electron-donating, influencing the electronic environment of the thiophene ring.

-

Thiophene ring : Prone to electrophilic substitution at the 5-position, directed by the electron-donating substituents.

Table 1: Key Functional Groups and Reactivity

Nitrile Group Transformations

The nitrile moiety participates in diverse reactions:

-

Hydrolysis : Under acidic or basic conditions, it converts to carboxylic acids or amides. For example, treatment with aqueous HCl yields 2-(dimethylamino)-2-(thiophen-2-yl)acetamide .

-

Nucleophilic Addition : Reacts with amines (e.g., hydrazine) to form pyrazole derivatives. In a study on analogous compounds, hydrazine hydrate yielded 3-amino-5-(methylthio)-1H-pyrazol-4-yl methanone .

-

Cyclization : With thiourea, intramolecular cyclization forms thioxo-dihydropyrimidine carbonitriles (e.g., compound 12 in ).

Reactivity of the Dimethylamino Group

The –N(CH₃)₂ group facilitates:

-

Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility in polar solvents .

-

Elimination Reactions : Under strong bases (e.g., NaH), it may deprotonate adjacent acidic hydrogens, leading to ketene intermediates, as seen in spirane formation during thermal rearrangements .

Thiophene Ring Modifications

The thiophene ring undergoes regioselective electrophilic substitution:

-

Halogenation : Bromine in acetic acid introduces halogens at the 5-position, stabilized by resonance from the dimethylamino group.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(0), forms biaryl structures. A patent example synthesized 2-(5-phenylthiophen-2-yl)acetonitrile using similar conditions .

Mechanistic Case Study: Cycloaddition Reactions

DFT studies on related thiophene derivatives reveal complex pathways:

Table 2: Reaction Conditions and Yields for Analogous Compounds

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable for synthesizing derivatives with tailored properties.

Reaction Pathways

The synthesis typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine and a cyanide source. One common method is the Strecker synthesis, which includes the formation of an imine intermediate followed by cyanide addition to form the nitrile group.

Medicinal Chemistry

Potential Pharmacophore

Research indicates that 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile may act as a pharmacophore in drug design, particularly in developing anticancer agents. Its interaction with biological targets such as enzymes or receptors can modulate their activity, making it a candidate for therapeutic applications.

Case Study: Anticancer Activity

A study evaluated various thiophene derivatives for cytotoxicity against cancer cell lines, including A549 and HeLa. The results demonstrated that compounds structurally related to this compound exhibited significant anti-proliferative effects, indicating its potential as an anticancer agent .

Materials Science

Development of Novel Materials

In materials science, this compound is used to develop materials with specific electronic or optical properties. Its unique structure allows for the incorporation into polymers or other materials that require specific functionalities.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitrile groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Biological Activity

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a thiophene ring and a nitrile functional group. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Research has indicated that thiophene-based compounds, including this compound, exhibit significant anticancer activity. A study evaluated several derivatives against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and T47D (breast cancer) using the MTT assay. The results showed that certain derivatives had IC50 values ranging from 1.37 mM to lower, indicating promising cytotoxic effects against these cell lines .

Anti-inflammatory Activity

Compounds containing thiophene moieties have also been reported to exhibit anti-inflammatory properties. For instance, derivatives were shown to inhibit the production of inflammatory cytokines in vitro, with some compounds demonstrating efficacy comparable to established anti-inflammatory drugs like diclofenac .

Structure-Activity Relationships (SAR)

SAR studies have revealed that the presence of electron-donating groups, such as methyl substituents on the aromatic rings, enhances the biological activity of thiophene derivatives. Conversely, electron-withdrawing groups can diminish activity. This information is crucial for guiding the design of more potent analogs of this compound .

Case Studies

- Anticancer Efficacy : In a study involving a series of thiophene derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cell proliferation inhibition, particularly in lung and breast cancer models .

- Mechanistic Insights : Further investigation into the mechanism revealed that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may operate through similar mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between thiophene derivatives and dimethylamine precursors. To optimize efficiency, employ Design of Experiments (DOE) principles, such as factorial designs or response surface methodology, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can also predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C) to confirm the presence of the dimethylamino group (-N(CH₃)₂) and thiophene moiety. IR spectroscopy identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹). X-ray crystallography, as demonstrated in analogous thiophene-containing compounds, provides precise bond angles and spatial arrangement . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer : Use density functional theory (DFT) to calculate solvation energies and transition states in polar (e.g., acetonitrile) vs. nonpolar solvents. Solvent effects can be modeled via the COSMO-RS framework. Molecular dynamics simulations further analyze conformational stability under varying dielectric conditions. Experimental validation via kinetic studies in selected solvents ensures computational accuracy .

Q. How can contradictory data regarding the compound’s catalytic activity in heterocyclic synthesis be resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, oxygen sensitivity). Apply statistical contradiction analysis :

Cross-validate experimental setups (e.g., inert atmosphere vs. ambient conditions).

Use multivariate regression to isolate influential factors (e.g., substrate ratio, reaction time).

Compare results with computational predictions of electronic effects (e.g., frontier molecular orbitals) to reconcile discrepancies .

Q. What advanced techniques are used to study the compound’s interfacial behavior in heterogeneous catalysis?

- Methodological Answer : In situ FTIR or Raman spectroscopy monitors surface adsorption/desorption dynamics on catalytic supports (e.g., metal oxides). X-ray photoelectron spectroscopy (XPS) characterizes electronic interactions between the nitrile group and active sites. For nanoscale insights, atomic force microscopy (AFM) or TEM imaging reveals morphological changes during catalysis .

Experimental Design & Optimization

Q. How can researchers design experiments to minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Implement Taguchi methods or Plackett-Burman designs to screen critical parameters (e.g., stoichiometry, pH). Use GC-MS or HPLC to quantify byproducts and correlate their formation with process variables. Computational microkinetic models predict side reaction pathways, guiding selective inhibition strategies .

Q. What methodologies are recommended for scaling up the synthesis while maintaining reproducibility?

- Methodological Answer : Adopt flow chemistry to enhance heat/mass transfer and reduce batch-to-batch variability. Process Analytical Technology (PAT) tools, such as inline NMR or UV-vis spectroscopy, enable real-time monitoring. Scale-up simulations using Aspen Plus or similar software model reactor dynamics (e.g., mixing efficiency, residence time distribution) .

Data Analysis & Interpretation

Q. How should researchers analyze nonlinear kinetics observed in reactions involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models (e.g., Michaelis-Menten, Langmuir-Hinshelwood). Use model discrimination criteria (AIC, BIC) to select the best-fit mechanism. Cross-validate with isotopic labeling studies or transient kinetics (e.g., stopped-flow techniques) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for nitrile-containing compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.